Methyl 3-acetamidopropanoate
CAS No.: 31295-20-2
VCID: VC21541448
Molecular Formula: C6H11NO3
Molecular Weight: 145,16 g/mole
* For research use only. Not for human or veterinary use.

Description |
Methyl 3-acetamidopropanoate is an organic compound with the chemical formula C6H11NO3. It belongs to the class of acetamides and is characterized by the presence of a methyl ester group and an acetamido group attached to a propanoate backbone. This compound is of interest in various chemical and biological research applications due to its unique structural features. Synthesis MethodsThe synthesis of methyl 3-acetamidopropanoate typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include the use of solvents like dichloromethane or tetrahydrofuran, with reactions often conducted at low temperatures to ensure high yields and purity. Related CompoundsSeveral compounds share structural similarities with methyl 3-acetamidopropanoate, including:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 31295-20-2 | |||||||||||||||
Product Name | Methyl 3-acetamidopropanoate | |||||||||||||||
Molecular Formula | C6H11NO3 | |||||||||||||||
Molecular Weight | 145,16 g/mole | |||||||||||||||
IUPAC Name | methyl 3-acetamidopropanoate | |||||||||||||||
Standard InChI | InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H2,1-2H3,(H,7,8) | |||||||||||||||
Standard InChIKey | FDIFXCFYMLCGNA-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(=O)NCCC(=O)OC | |||||||||||||||
Canonical SMILES | CC(=O)NCCC(=O)OC | |||||||||||||||
Synonyms | methyl3-acetamidopropanoate;31295-20-2;N-ACETYL-BETA-ALANINEMETHYLESTER;Ac-|A-Ala-OMe;AC-BETA-ALA-OME;SCHEMBL3407201;N-acetyl-b-alaninemethylester;CTK8B8574;FDIFXCFYMLCGNA-UHFFFAOYSA-N;MolPort-008-267-304;ZINC2560011;b-Alanine,N-acetyl-,methylester;3347AB;ANW-60733;ZINC02560011;3-acetamidopropanoicacidmethylester;AKOS008901964;VZ33046;AJ-40419;AK-81098;AM001841;KB-57527;TC-149478;FT-0653493;ST51054220 | |||||||||||||||
PubChem Compound | 12859671 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume